



Flutamide-d7: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Flutamide-d7	
Cat. No.:	B1366546	Get Quote

Flutamide-d7 is the deuterated analog of Flutamide, a nonsteroidal antiandrogen medication primarily utilized in the treatment of prostate cancer.[1] This stable isotope-labeled version serves as an invaluable tool in analytical and pharmacokinetic research, particularly as an internal standard for the precise quantification of Flutamide in biological samples using mass spectrometry and liquid chromatography.[2] The incorporation of deuterium atoms enhances its utility in metabolic studies and therapeutic drug monitoring.[2][3]

Chemical Structure and Properties

Flutamide-d7 is structurally similar to Flutamide, with the key difference being the substitution of seven hydrogen atoms with deuterium. Its chemical identity is well-defined by its IUPAC name, 2-(methyl-d3)-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide-2,3,3,3-d4, and its CAS number, 223134-72-3.[4]

Table 1: Chemical Identifiers and Properties of Flutamide-d7



Property	Value	Source
IUPAC Name	2,3,3,3-tetradeuterio-N-[4-nitro- 3-(trifluoromethyl)phenyl]-2- (trideuteriomethyl)propanamid e	[5]
Synonyms	Niftolide-d7, SCH 13521-d7	[3][4]
CAS Number	223134-72-3	[4]
Molecular Formula	C11H4D7F3N2O3	[4][6]
Molecular Weight	283.25 g/mol	[5][6]
Purity	≥99% deuterated forms (d1-d7)	[4]
Solubility	Soluble in Methanol	[4]
Storage	-20°C	[4]
Stability	≥ 4 years	[4]

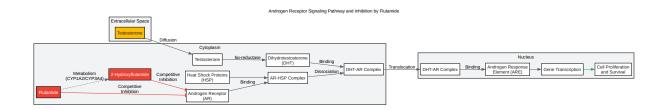
Mechanism of Action

Flutamide, and by extension **Flutamide-d7**, functions as a competitive antagonist of the androgen receptor (AR). Androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), play a crucial role in the growth and proliferation of prostate cells, including cancerous ones.[7] Flutamide and its active metabolite, 2-hydroxyflutamide, bind to the AR, preventing androgens from binding and subsequently inhibiting the receptor's translocation to the nucleus and its modulation of gene expression that promotes cell growth.[7]

Flutamide itself is considered a prodrug, as it is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, to the more active 2-hydroxyflutamide.[4][8]

Below is a diagram illustrating the signaling pathway of androgen action and its inhibition by Flutamide.





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Androgen Receptor Signaling and Flutamide Inhibition

Quantitative Physicochemical Data

The following table summarizes key computed physicochemical properties of Flutamide-d7.

Table 2: Computed Physicochemical Properties of Flutamide-d7



Property	Value	Source
XLogP3	3.3	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	3	[5]
Exact Mass	283.11611392 Da	[5]
Monoisotopic Mass	283.11611392 Da	[5]
Topological Polar Surface Area	74.9 Ų	[5]
Heavy Atom Count	21	[5]

Experimental ProtocolsSynthesis of Flutamide

A general method for the synthesis of Flutamide involves the N-acylation of 3-(trifluoromethyl)-4-nitroaniline. This procedure can be adapted for microscale synthesis in an introductory organic chemistry laboratory setting.[9]

General Protocol:

- Dissolve 3-(trifluoromethyl)-4-nitroaniline in a suitable solvent.
- Add isobutyryl chloride dropwise to the solution.
- The reaction proceeds via nucleophilic acyl substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the acid chloride.
- The resulting product, Flutamide, can be purified by recrystallization.
- The product can be characterized using spectroscopic methods such as Infrared (IR) spectroscopy to observe functional group transformations and ¹H NMR to analyze the aromatic proton coupling and shielding/deshielding effects.[9]



Quantification of Flutamide in Biological Samples using LC-MS with Flutamide-d7 as an Internal Standard

Flutamide-d7 is commonly used as an internal standard for the accurate quantification of Flutamide in biological matrices like plasma or urine.[2]

General Workflow:

- Sample Preparation:
 - Spike a known concentration of Flutamide-d7 into the biological sample.
 - Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.
 - Centrifuge the sample to pellet the precipitated proteins.
 - Evaporate the supernatant to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS analysis.
- LC-MS Analysis:
 - Inject the prepared sample into a liquid chromatography-mass spectrometry system.
 - Separate Flutamide and Flutamide-d7 from other matrix components using a suitable
 C18 column and a gradient elution with a mobile phase consisting of, for example, water with formic acid and acetonitrile.
 - Detect and quantify the parent and deuterated compounds using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Calculate the peak area ratio of Flutamide to Flutamide-d7.
 - Generate a calibration curve using standards with known concentrations of Flutamide and a constant concentration of Flutamide-d7.





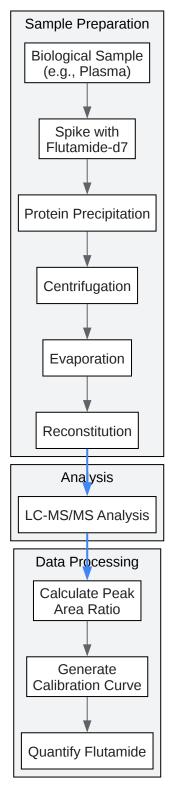


• Determine the concentration of Flutamide in the unknown samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates a typical workflow for the quantification of Flutamide using **Flutamide-d7**.







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Quantification Workflow using Flutamide-d7 Internal Standard



Biological Activities and Applications

Flutamide is cytotoxic to prostate cancer cells, with reported IC $_{50}$ values of 98.8 μ M and 81.8 μ M for PC3 and LNCaP cells, respectively.[4] In vivo studies have shown that Flutamide can reduce tumor growth in mouse xenograft models.[4] Formulations containing Flutamide have been used in the treatment of prostate cancer.[4]

The deuteration in **Flutamide-d7** can potentially affect its pharmacokinetic and metabolic profiles, a phenomenon that has garnered attention in drug development.[3] While primarily used as an internal standard, the impact of deuterium substitution on the pharmacokinetics of pharmaceuticals is an active area of research.[3]

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